molecular formula C20H24N2O2 B13755634 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- CAS No. 77803-32-8

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-

Cat. No.: B13755634
CAS No.: 77803-32-8
M. Wt: 324.4 g/mol
InChI Key: ILSHZBBCUVHNDX-MTWNFWRLSA-N
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Description

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 This compound is characterized by the presence of a tetrahydro-6-oxo-2H-pyran ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves several steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Piperidine, pyridine.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a propenal group with a tetrahydro-6-oxo-2H-pyran ring makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

77803-32-8

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene

InChI

InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1

InChI Key

ILSHZBBCUVHNDX-MTWNFWRLSA-N

Isomeric SMILES

CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC

Canonical SMILES

CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC

Origin of Product

United States

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